molecular formula C14H12ClNO3 B6389204 2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid CAS No. 1261993-13-8

2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6389204
CAS No.: 1261993-13-8
M. Wt: 277.70 g/mol
InChI Key: DAFJEERNWZEGHM-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group at the second position, an ethoxyphenyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 3-ethoxybenzene.

    Coupling Reaction: A coupling reaction is performed to attach the 3-ethoxyphenyl group to the pyridine ring.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the fourth position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of new derivatives with different functional groups.

Scientific Research Applications

2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxyphenyl groups can enhance binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid
  • 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid
  • 2-Chloro-5-(3-methylphenyl)pyridine-4-carboxylic acid

Uniqueness

2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity and membrane permeability, making the compound more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-10-5-3-4-9(6-10)12-8-16-13(15)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFJEERNWZEGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687507
Record name 2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-13-8
Record name 2-Chloro-5-(3-ethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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